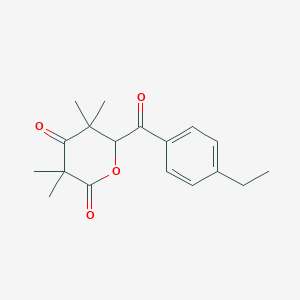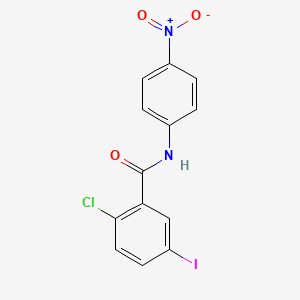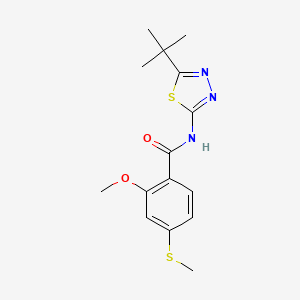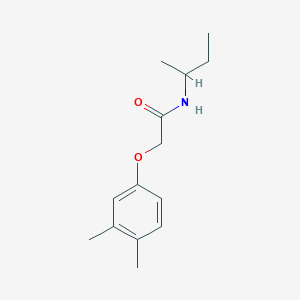![molecular formula C13H16F3N3O3 B3978555 N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3978555.png)
N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide
Vue d'ensemble
Description
N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide, also known as NTG, is a chemical compound that has been widely used in scientific research. It belongs to the class of NMDA receptor antagonists and has been found to have potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is involved in synaptic plasticity and is important for learning and memory. However, overactivation of the NMDA receptor can lead to excitotoxicity, which can cause neuronal damage. By blocking the NMDA receptor, N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide can prevent excitotoxicity and protect neurons from damage.
Biochemical and Physiological Effects:
N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has been shown to have a number of biochemical and physiological effects. It can reduce the release of glutamate, an excitatory neurotransmitter, and increase the release of GABA, an inhibitory neurotransmitter. This can help to restore the balance between excitatory and inhibitory neurotransmission, which is disrupted in neurological disorders. N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has also been shown to reduce oxidative stress and inflammation, two processes that are involved in neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide in lab experiments is its relatively simple synthesis method. It is also a potent NMDA receptor antagonist and has been extensively studied for its neuroprotective effects. However, N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has some limitations as well. It can be toxic at high doses and can cause side effects such as sedation and ataxia. It also has a short half-life, which means it needs to be administered frequently in order to maintain its effects.
Orientations Futures
There are several future directions for research on N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide. One area of interest is its potential therapeutic applications in neurological disorders. Further studies are needed to determine the optimal dosage and administration schedule for N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide in different neurological disorders. Another area of interest is the development of new NMDA receptor antagonists that have fewer side effects and longer half-lives than N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide. Finally, more research is needed to understand the mechanism of action of N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide and its effects on neuronal function and survival.
Applications De Recherche Scientifique
N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been found to have neuroprotective effects and can prevent neuronal damage caused by excitotoxicity. N~1~,N~1~-diethyl-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N,N-diethyl-2-[2-nitro-4-(trifluoromethyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3/c1-3-18(4-2)12(20)8-17-10-6-5-9(13(14,15)16)7-11(10)19(21)22/h5-7,17H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNZSBMOAKQERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-bromophenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3978477.png)

![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3978502.png)
![N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3978504.png)

![N-isopropyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B3978520.png)
![N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3978534.png)
![4-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3978542.png)

![3'-(4-fluorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3978550.png)
![1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate](/img/structure/B3978564.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3978573.png)

